molecular formula C10H11N3O2S2 B15057656 4-(5-(Ethylsulfonyl)-1,2,3-thiadiazol-4-yl)aniline

4-(5-(Ethylsulfonyl)-1,2,3-thiadiazol-4-yl)aniline

Cat. No.: B15057656
M. Wt: 269.3 g/mol
InChI Key: SNVXQBHUXYYFQI-UHFFFAOYSA-N
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Description

4-(5-(Ethylsulfonyl)-1,2,3-thiadiazol-4-yl)aniline is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an ethylsulfonyl group attached to the thiadiazole ring and an aniline moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(Ethylsulfonyl)-1,2,3-thiadiazol-4-yl)aniline typically involves the formation of the thiadiazole ring followed by the introduction of the ethylsulfonyl and aniline groups. One common method involves the reaction of thiosemicarbazide with ethyl chloroformate to form the thiadiazole ring. This intermediate is then reacted with ethylsulfonyl chloride to introduce the ethylsulfonyl group. Finally, the aniline group is introduced through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-(5-(Ethylsulfonyl)-1,2,3-thiadiazol-4-yl)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aniline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as zinc dust and hydrochloric acid are used.

    Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives of the compound.

Scientific Research Applications

4-(5-(Ethylsulfonyl)-1,2,3-thiadiazol-4-yl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-(Ethylsulfonyl)-1,2,3-thiadiazol-4-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

    Thiazoles: Similar in structure but contain a sulfur atom in a different position.

    Imidazoles: Contain nitrogen atoms in the ring but lack sulfur.

    Piperidines: Six-membered rings with nitrogen but no sulfur.

Uniqueness

4-(5-(Ethylsulfonyl)-1,2,3-thiadiazol-4-yl)aniline is unique due to the presence of both sulfur and nitrogen in the thiadiazole ring, combined with the ethylsulfonyl and aniline groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H11N3O2S2

Molecular Weight

269.3 g/mol

IUPAC Name

4-(5-ethylsulfonylthiadiazol-4-yl)aniline

InChI

InChI=1S/C10H11N3O2S2/c1-2-17(14,15)10-9(12-13-16-10)7-3-5-8(11)6-4-7/h3-6H,2,11H2,1H3

InChI Key

SNVXQBHUXYYFQI-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=C(N=NS1)C2=CC=C(C=C2)N

Origin of Product

United States

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